2-Fluoro-4-iodophenylacetonitrile
Overview
Description
2-Fluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H5FIN It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with both a fluorine and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodophenylacetonitrile typically involves the introduction of fluorine and iodine substituents onto a phenylacetonitrile backbone. One common method is the halogenation of phenylacetonitrile derivatives. For example, a reaction involving the fluorination of 4-iodophenylacetonitrile can be carried out using a fluorinating agent such as Selectfluor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogen exchange reactions and purification steps such as recrystallization or chromatography to achieve high purity. The specific conditions and reagents used can vary depending on the desired scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed depend on the specific reaction and conditions. For example, in a nucleophilic substitution reaction, the iodine atom may be replaced by an amine group, resulting in an amine derivative of the original compound.
Scientific Research Applications
2-Fluoro-4-iodophenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific molecular pathways.
Material Science: It may be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used to study the effects of fluorine and iodine substituents on biological activity.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodophenylacetonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodoaniline: Similar structure but with an amine group instead of a nitrile group.
4-Iodo-2-fluorobenzonitrile: Similar structure but with the nitrile group directly attached to the benzene ring.
2-Fluoro-4-iodobenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2-Fluoro-4-iodophenylacetonitrile is unique due to the combination of fluorine and iodine substituents on the phenylacetonitrile backbone. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(2-fluoro-4-iodophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FIN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWAKZAFAKRUNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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